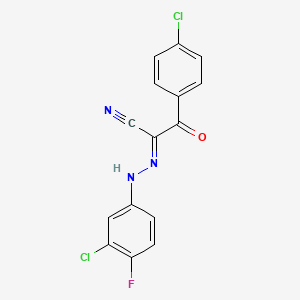
SC99
Descripción general
Descripción
“Propionitrile, 2-[(3-chloro-4-fluorophenyl)hydrazono]-3-(4-chlorophenyl)-3-oxo-” is a chemical compound with the molecular formula C15H8Cl2FN3O . It has several synonyms, including (1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide and N’-(3-Chloro-4-fluorophenyl)-2-(4-chlorophenyl)-2-oxoacetohydrazonoyl cyanide .
Molecular Structure Analysis
The molecular weight of this compound is 336.1 g/mol . The InChI string representation of its structure isInChI=1S/C15H8Cl2FN3O/c16-10-3-1-9 (2-4-10)15 (22)14 (8-19)21-20-11-5-6-13 (18)12 (17)7-11/h1-7,20H/b21-14+ . Its canonical SMILES representation is C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl . Physical And Chemical Properties Analysis
This compound has a XLogP3 value of 6.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 335.0028454 g/mol . The topological polar surface area is 65.2 Ų , and it has a heavy atom count of 22 . The formal charge of the compound is 0 , and its complexity, as computed by Cactvs, is 482 .Aplicaciones Científicas De Investigación
- Aplicaciones:
Inhibición de STAT3
This compound ha demostrado ser prometedor como un inhibidor de STAT3, impactando la función plaquetaria. Esto es lo que sabemos:
- Inhibición de la Activación Plaquetaria:
Otras Aplicaciones Potenciales
Si bien se necesitan más investigaciones, this compound puede tener aplicaciones adicionales:
- Investigación del Cáncer: Neuroinflamación y Enfermedades Neurodegenerativas: Otras Vías Biológicas:
En resumen, las aplicaciones de this compound se extienden a la metacomputación, la inhibición plaquetaria, la investigación del cáncer y posibles efectos neuroprotectores. Su versatilidad lo convierte en un compuesto intrigante para una mayor exploración en diversos campos científicos. 🌟 .
In Vivo
Propionitrile has been used in a variety of in vivo experiments to investigate the mechanism of action and biological activity of various drugs and compounds. For example, it has been used to study the effects of anti-inflammatory drugs on the immune system, as well as the effects of anticonvulsants on seizure activity. It has also been used to investigate the effects of drugs on the cardiovascular system and to study the effects of drugs on the central nervous system.
In Vitro
Propionitrile has also been used in a variety of in vitro experiments to study the biochemical and physiological effects of drugs, as well as their pharmacodynamics. For example, it has been used to study the effects of drugs on enzyme activity, receptor binding, and protein synthesis. It has also been used to investigate the effects of drugs on cell growth and differentiation.
Mecanismo De Acción
Target of Action
SC99 is an orally active, selective inhibitor that primarily targets the JAK2-STAT3 pathway . The primary targets of this compound are JAK2 and STAT3, both of which are key proteins in many cellular processes such as cell growth and apoptosis . Specifically, the oncogenic STAT3 signaling pathway is a promising target for the treatment of multiple myeloma (MM) .
Mode of Action
This compound interacts with its targets by docking into the ATP-binding pocket of JAK2 . This interaction inhibits the phosphorylation of JAK2 and STAT3, without affecting other kinases associated with STAT3 signaling .
Biochemical Pathways
The JAK2-STAT3 pathway is the primary biochemical pathway affected by this compound . This pathway plays a key role in many cellular processes, including cell growth, apoptosis, and angiogenesis . Inhibition of this pathway by this compound can lead to a decrease in the expression of a variety of genes that are mediated by STAT3, thereby affecting these cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet activation and aggregation, and it displays potent anti-myeloma and anti-thrombotic activities . This compound has also been shown to induce MM cell death . Furthermore, this compound has been found to ameliorate neuronal apoptosis and degeneration, neurobehavioral deficits, inflammatory response, and brain edema .
Actividad Biológica
Propionitrile has been shown to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. It has also been shown to have neuroprotective effects, as well as anti-cancer properties.
Biochemical and Physiological Effects
Propionitrile has been shown to modulate the activity of various enzymes, including the cyclooxygenase and lipoxygenase enzymes. It has also been shown to modulate the activity of various receptors, including the muscarinic, nicotinic, and 5-HT2A receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propionitrile has several advantages for use in laboratory experiments. It is a synthetic compound, so it is easy to synthesize and is cost-effective. It is also relatively stable and can be stored for long periods of time. However, it is important to note that propionitrile can be toxic, so it should be handled with caution.
Direcciones Futuras
The use of propionitrile in scientific research has only just begun to be explored. There are many future directions that could be taken in order to further investigate the potential applications of this compound. One potential direction is to use propionitrile to develop new drugs and treatments for various diseases and conditions. Additionally, further studies could be conducted to investigate the effects of propionitrile on the immune system, the cardiovascular system, and the central nervous system. Other potential directions include exploring the potential of propionitrile as a diagnostic tool, investigating its potential as an insecticide, and studying its potential use in food preservation. Finally, further research could be conducted to explore the potential of propionitrile as a therapeutic agent.
Propiedades
IUPAC Name |
(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKULFSMYRSFHKE-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SC99?
A1: this compound functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []
Q2: What are the downstream effects of this compound treatment in cellular models?
A2: this compound has demonstrated the ability to:
- Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
- Induce apoptosis in multiple myeloma cells. []
- Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
- Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []
Q3: Has this compound demonstrated efficacy in any preclinical models of disease?
A3: Yes, this compound has shown promising results in preclinical studies:
- Multiple Myeloma: Oral administration of this compound significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
- Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while this compound, the JAK2/STAT3 inhibitor, diminished this protective effect. []
Q4: Are there any known resistance mechanisms to this compound?
A4: Currently, there is limited information available regarding specific resistance mechanisms to this compound. This is an important area for future investigation to understand the potential limitations of this compound-based therapies and explore strategies to overcome resistance.
Q5: What are the future directions for this compound research?
A5: Future research on this compound should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




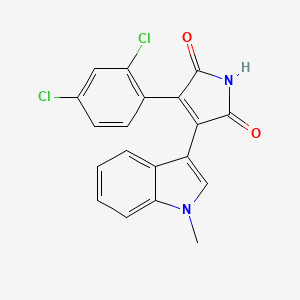
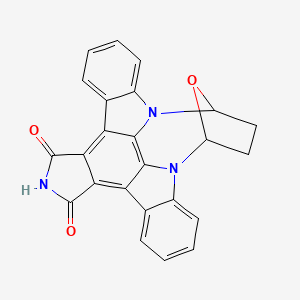
![methyl (2R)-2-phenyl-2-[(2-phenylquinoline-4-carbonyl)amino]acetate](/img/structure/B1680806.png)
![3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide](/img/structure/B1680810.png)
![(2'-Methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)(1'-methyl-6,7-dihydrospiro[furo[2,3-f]indole-3,4'-piperidin]-5(2H)-yl)methanone](/img/structure/B1680811.png)
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
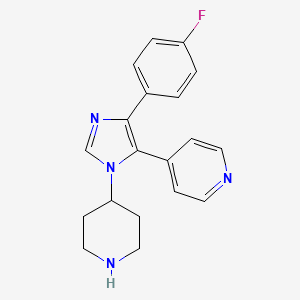
![(1'-ethyl-6,7-dihydro-5H-spiro[furo[2,3-f]indole-3,4'-piperidin]-5-yl)[2'-methyl-4'-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-4-yl]methanone](/img/structure/B1680816.png)
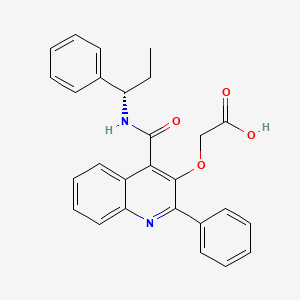

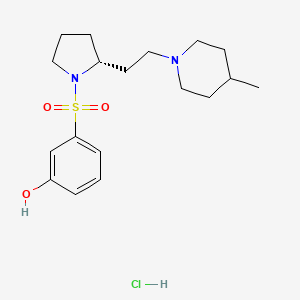

![(E)-3-(3,4-dichlorophenyl)-N-[5-[4-(5-hydroxy-1H-indol-3-yl)piperidin-1-yl]pentyl]prop-2-enamide](/img/structure/B1680825.png)